N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

Nitrosamine impurity control Regulatory acceptable intake CPCA carcinogenic potency categorization

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (CAS 77400-46-5, abbreviated TMNO) is a cyclic N-nitrosamine belonging to the oxazolidine subclass, with molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol. It is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) originating specifically from cyanocobalamin (vitamin B12) active pharmaceutical ingredient manufacturing, where it forms as a nitrosation product of the secondary amine 2,2,5-trimethyloxazolidine—a by-product generated from the reaction of isopropanolamine with acetone during synthesis.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 77400-46-5
Cat. No. B3061263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso-2,2,5-trimethyl-1,3-oxazolidine
CAS77400-46-5
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1CN(C(O1)(C)C)N=O
InChIInChI=1S/C6H12N2O2/c1-5-4-8(7-9)6(2,3)10-5/h5H,4H2,1-3H3
InChIKeyQTABQKQRFWKBNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (CAS 77400-46-5): Nitrosamine Impurity Reference Standard for Cyanocobalamin Quality Control


N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (CAS 77400-46-5, abbreviated TMNO) is a cyclic N-nitrosamine belonging to the oxazolidine subclass, with molecular formula C₆H₁₂N₂O₂ and a molecular weight of 144.17 g/mol [1]. It is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) originating specifically from cyanocobalamin (vitamin B12) active pharmaceutical ingredient manufacturing, where it forms as a nitrosation product of the secondary amine 2,2,5-trimethyloxazolidine—a by-product generated from the reaction of isopropanolamine with acetone during synthesis . The compound has been formally incorporated into the EMA/CMDh Appendix 1 and TGA established acceptable intake lists with an AI of 1500 ng/day and CPCA Category 4 classification, confirming its recognized regulatory status as a monitored nitrosamine impurity [2].

Why N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine Cannot Be Substituted with Other Nitrosamine Reference Standards


Nitrosamine impurity reference standards are not interchangeable commodities; their analytical fitness for purpose depends on exact structural identity, source-specific formation chemistry, and established regulatory acceptable intake (AI) values. N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (TMNO) is uniquely generated as a process impurity during cyanocobalamin (vitamin B12) API synthesis and cannot form post-synthesis in the drug product . This source-restricted formation pathway distinguishes it from small-molecule nitrosamines such as NDMA—which can form through multiple routes including excipient interactions and degradation—and from other NDSRIs associated with different drug substances (e.g., N-nitroso-apixaban impurity B or N-nitroso-clozapine) [1]. Furthermore, TMNO possesses a CPCA Category 4 classification with an AI of 1500 ng/day, a regulatory threshold that is approximately 56-fold higher than the 26.5 ng/day AI established for NDMA, reflecting fundamentally different carcinogenic potency categorizations that dictate distinct analytical sensitivity requirements and acceptance criteria during method validation [2]. Substituting TMNO with a generic nitrosamine standard would compromise both regulatory compliance and analytical accuracy in cyanocobalamin-specific impurity testing programs.

Quantitative Comparative Evidence for N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine Selection


Regulatory Acceptable Intake (AI): 56.6-Fold Higher Threshold vs. NDMA Enables Less Stringent Analytical Sensitivity Requirements

TMNO (CAS 77400-46-5) has been assigned an Acceptable Intake (AI) of 1500 ng/day and Carcinogenic Potency Categorization Approach (CPCA) Category 4 by both the TGA and EMA [1]. In contrast, N-nitrosodimethylamine (NDMA), the most prominent small-molecule nitrosamine contaminant, carries an FDA-established AI of 26.5 ng/day [2]. This represents a 56.6-fold difference in permissible daily exposure. Compared to the structurally related cyclic nitrosamine N-nitrosomorpholine (NMOR), which has an AI of 127 ng/day based on TD50 read-across, TMNO's AI is 11.8-fold higher [3]. This higher AI is consistent with evidence that methyl substitution on the oxazolidine ring attenuates carcinogenic potency—a finding established by Lijinsky et al. (1982) showing that methyl substitution at the beta position of nitrosooxazolidine decreased carcinogenic potency while retaining 100% liver tumor incidence but with relatively few angiosarcomas [4].

Nitrosamine impurity control Regulatory acceptable intake CPCA carcinogenic potency categorization Cyanocobalamin quality control

Carcinogenic Potency Attenuation: Triple Methyl Substitution on the Oxazolidine Ring Reduces Potency Relative to Unsubstituted N-Nitroso-1,3-oxazolidine

In a direct comparative carcinogenicity study in F344 rats by Lijinsky and Reuber (1982), unsubstituted N-nitroso-1,3-oxazolidine (CAS 39884-52-1) administered at equimolar concentrations in drinking water produced hepatocellular carcinomas and angiosarcomas of the liver in nearly 100% of treated animals [1]. Methyl substitution at the beta (5-) position of nitrosooxazolidine resulted in a decrease in carcinogenic potency, with 100% incidence of liver tumors but relatively few angiosarcomas. A methyl group at the 2-position also reduced carcinogenic potency, with the magnitude of change being no larger than that produced by methyl at the 5-position [1]. N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (TMNO) carries methyl groups at all three positions (2,2,5-trimethyl), representing triple substitution that would be predicted to further attenuate potency based on this structure-activity trend. In the hamster model (Lijinsky et al., 1984), the unsubstituted parent compound induced liver tumors that took significantly longer to kill animals compared to its 5-methyl derivative, demonstrating species-dependent potency modulation [2]. The CPDB records a TD50 of approximately 0.798 mg/kg/day for N-nitroso-1,3-oxazolidine in hamsters, providing a quantitative baseline for potency comparison [3].

Structure-activity relationship Carcinogenic potency Methyl substitution effect Oxazolidine nitrosamines

Source-Specific Formation: Unique to Cyanocobalamin Synthesis, Cannot Form Post-Manufacturing in Drug Product

According to the EMA Q&A Appendix 1 clarification posted on February 26, 2024, 2,2,5-trimethyl-1,3-oxazolidine is a possible by-product of a reagent used in the synthesis of cyanocobalamin (vitamin B12). The formation pathway involves isopropanolamine (a primary amine) reacting with nitrites to form an unstable diazonium ion, whose carbocation rearrangement yields acetone; this acetone then reacts with remaining isopropanolamine to form 2,2,5-trimethyloxazolidine, which undergoes nitrosation to TMNO . Critically, the EMA explicitly states: 'Summarizing, this may be only a synthesis impurity of Cyanocobalamine; it cannot form (or increase) in the drug product' . This stands in stark contrast to small-molecule nitrosamines such as NDMA and NDEA, which can form through multiple pathways including nitrite-excipient interactions, degradation during storage, and contamination from recycled solvents—requiring ongoing stability monitoring throughout product shelf life. Unlike N-nitroso-apixaban impurity B or N-nitroso-clozapine, which are tied to their respective drug substances, TMNO is exclusively relevant to the cyanocobalamin/vitamin B12 supply chain [1].

Process impurity Cyanocobalamin synthesis Nitrosamine risk assessment Drug product stability

Reference Standard Characterization: Fully Characterized with COA, Traceable to USP/EP Pharmacopeial Standards

N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine is supplied as a highly characterized reference material that meets stringent regulatory standards set for nitrosamine compounds, including those established by USP, EMA, JP, and BP [1]. Commercial suppliers provide the compound with purity >95% (HPLC) , accompanied by comprehensive Certificates of Analysis (COA) that include HPLC purity, LC-MS, ¹H-NMR, and ¹³C-NMR characterization data . The reference standard is suitable for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and New Drug Applications (NDA), with further traceability against pharmacopeial standards (USP or EP) available based on feasibility [2]. The compound is specifically employed to establish detection limits, quantify impurity levels, and ensure trace nitroso impurities in pharmaceutical products remain within FDA and EMA safety limits [1]. This level of characterization contrasts with generic nitrosamine standards that may not provide the full analytical data package required for regulatory submission-quality work.

Reference standard qualification Certificate of Analysis Pharmacopeial traceability Nitrosamine analytical method validation

Molecular Weight and Structural Differentiation from Common Small-Molecule Nitrosamines: Implications for Chromatographic Method Development

TMNO (C₆H₁₂N₂O₂, MW = 144.17 g/mol) is structurally and dimensionally distinct from the most commonly encountered small-molecule nitrosamine impurities [1]. N-Nitrosodimethylamine (NDMA, C₂H₆N₂O, MW = 74.08 g/mol) and N-nitrosodiethylamine (NDEA, C₄H₁₀N₂O, MW = 102.14 g/mol) are significantly smaller molecules . Even the unsubstituted parent N-nitroso-1,3-oxazolidine (C₃H₆N₂O₂, MW = 102.09 g/mol) is substantially lighter than TMNO [2]. This molecular weight differential has practical consequences for chromatographic method development: TMNO elutes at a distinctly different retention time compared to these common nitrosamines in reversed-phase LC conditions, reducing the risk of co-elution and facilitating unambiguous peak identification in complex cyanocobalamin matrices. The dedicated UPLC-MS/MS method developed by AMSbiopharma for nitrosamine analysis in vitamin B12 specifically detects and quantifies eight genotoxic nitrosamines including TMNO, confirming that specialized analytical methodology is required and that TMNO cannot be adequately monitored using generic NDMA-focused screening methods [3].

LC-MS/MS method development Chromatographic separation Nitrosamine impurity profiling Molecular weight differentiation

High-Impact Application Scenarios for N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine (TMNO) Reference Standard


Cyanocobalamin (Vitamin B12) API Nitrosamine Impurity Method Validation for ANDA/NDA Submissions

Pharmaceutical manufacturers developing or validating analytical methods for nitrosamine impurity quantification in cyanocobalamin API are required by FDA and EMA guidance to use authentic, fully characterized reference standards of the specific NDSRI . TMNO is the confirmed NDSRI for cyanocobalamin with an established AI of 1500 ng/day (CPCA Category 4) as published in the TGA and EMA Appendix 1 lists [1]. The reference standard, supplied with comprehensive COA including HPLC purity (>95%), LC-MS, ¹H-NMR, and ¹³C-NMR data, along with pharmacopeial traceability to USP or EP, directly supports method validation (AMV) requirements for specificity, linearity, accuracy, precision, and sensitivity (LOQ) determination in ANDA and NDA regulatory submissions [2]. The dedicated UPLC-MS/MS methodology developed by AMSbiopharma specifically for vitamin B12 nitrosamine analysis demonstrates the practical implementation pathway using this reference standard [3].

Cyanocobalamin Manufacturing Process Risk Assessment and Nitrosamine Control Strategy Development

Per EMA clarification, TMNO is formed exclusively during cyanocobalamin API synthesis via the nitrosation of 2,2,5-trimethyloxazolidine—a by-product from isopropanolamine-acetone reaction—and critically, cannot form or increase in the finished drug product . This mechanistic insight, combined with the compound's CPCA Category 4 classification and 1500 ng/day AI, enables manufacturers to design targeted process control strategies focused on the API synthesis stage rather than implementing costly ongoing drug product stability monitoring [1]. The reference standard serves as the essential calibration material for quantifying TMNO levels at relevant process checkpoints, ensuring that trace nitroso impurities remain within the established AI limit as part of ICH M7-compliant risk assessment frameworks [2].

Multi-Nitrosamine Impurity Profiling in Complex Vitamin B12 Formulations Using LC-MS/MS

Vitamin B12 active ingredients (cyanocobalamin, hydroxycobalamin, methylcobalamin, cobamide) present unique analytical challenges due to their chemical complexity . The molecular weight of TMNO (144.17 g/mol) differentiates it from smaller nitrosamines such as NDMA (74.08 g/mol) and NDEA (102.14 g/mol), enabling chromatographic resolution in reversed-phase LC-MS/MS methods [1]. Commercial analytical services utilizing UPLC-MS/MS methodology have demonstrated the capability to simultaneously detect and quantify eight genotoxic nitrosamines in vitamin B12 matrices, with TMNO as the source-specific marker for cyanocobalamin process quality [2]. The TMNO reference standard is indispensable for establishing retention time markers, constructing calibration curves, and verifying method selectivity in such multi-analyte nitrosamine profiling workflows across the vitamin B12 product portfolio.

Regulatory Compliance Documentation and Pharmacopeial Standard Alignment

TMNO was formally incorporated into the EMA/CMDh Appendix 1 in February 2024 as one of 15 newly added NDSRIs, and subsequently published in the TGA Established Acceptable Intake list effective April 24, 2024 . The compound is recognized under multiple regulatory frameworks with consistent classification (AI 1500 ng/day, CPCA Category 4, source Cyanocobalamine) [1]. Reference standard suppliers provide documentation traceable to USP and EP pharmacopeial standards, and the standard meets the qualification requirements described in regulatory guidance for nitrosamine reference materials, including identity confirmation via multiple orthogonal techniques and purity determination [2]. This regulatory alignment makes TMNO the definitive reference standard choice for cyanocobalamin manufacturers seeking to demonstrate compliance with EMA, FDA, TGA, and ICH M7 expectations for nitrosamine impurity control.

Quote Request

Request a Quote for N-Nitroso-2,2,5-trimethyl-1,3-oxazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.